methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate
Description
Methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate is a heterocyclic carbamate derivative featuring a thiophene core substituted at the 4-position with a furan-3-yl group and a carbamate-functionalized methyl group at the 2-position. The compound’s structure integrates two aromatic heterocycles (thiophene and furan), which confer distinct electronic and steric properties.
For instance, highlights the role of carbamate intermediates in synthesizing Rivaroxaban, a clinically significant anticoagulant, underscoring their pharmaceutical relevance .
Properties
IUPAC Name |
methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-11(13)12-5-10-4-9(7-16-10)8-2-3-15-6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURZVMGPOYOAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=CS1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate typically involves the condensation of furan and thiophene derivatives with carbamate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential use as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
NMR Spectroscopy :
- The thiophene protons in 4e resonate at δ 7.2–7.5 ppm, while furan protons in 4f appear upfield (δ 6.5–7.0 ppm) due to reduced aromaticity. The target compound’s furan-3-yl group may show distinct splitting patterns compared to 4f’s 2-yl isomer .
- The carbamate methyl group in 4e/4f appears at δ 3.7–3.8 ppm (¹H NMR) and δ 50–55 ppm (¹³C NMR), consistent with the target compound’s expected shifts.
Thermal Stability: Carbamates generally exhibit moderate thermal stability. notes that carbamate derivatives of methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate decompose at 150–200°C, suggesting similar behavior for the target compound .
Biological Activity
Methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2380034-80-8 |
| Molecular Formula | C₁₁H₁₁NO₃S |
| Molecular Weight | 237.28 g/mol |
This compound features a furan ring, a thiophene moiety, and a carbamate functional group, which contribute to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Intermediates : The furan and thiophene components are synthesized separately using established methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
- Coupling Reaction : The intermediates are coupled through palladium-catalyzed cross-coupling reactions.
- Carbamate Formation : The carbamate group is introduced via a reaction with methyl chloroformate under basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives showed that compounds with similar structures demonstrated potent inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It appears to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds containing thiophene and furan rings have been associated with the modulation of signaling pathways related to cancer progression .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in inflammatory responses or cancer cell growth.
- Nitric Oxide Release : Similar compounds have been shown to release nitric oxide (NO•), which plays a role in various biological processes, including antimicrobial activity .
- Modulation of Signaling Pathways : It is hypothesized that the compound modulates pathways involved in inflammation and cellular proliferation, although further research is needed to clarify these mechanisms.
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial properties .
- Anticancer Research : Another study investigated the effects of this compound on human breast cancer cells (MCF7). It was found to decrease cell viability significantly at concentrations above 20 µM after 48 hours of treatment, indicating potential for further development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate?
- Methodological Answer : The synthesis typically involves two key intermediates: a furan-3-ylmethylamine derivative and a functionalized thiophene moiety. A common approach includes:
- Step 1 : Reduction of furan-3-carboxaldehyde to form the furan-3-ylmethylamine intermediate using agents like NaBH4 or LiAlH4.
- Step 2 : Functionalization of 4-(furan-3-yl)thiophen-2-ylmethanol via activation (e.g., tosylation or bromination) to enable nucleophilic substitution.
- Step 3 : Coupling the intermediates via carbamate formation using methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Optimization : Solvent choice (e.g., THF or DCM) and temperature (0–25°C) critically influence yield. Reaction progress is monitored via TLC or LC-MS, with final purification by column chromatography .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., furan/thiophene ring protons) and confirms carbamate linkage (δ 155–160 ppm for carbonyl) .
- HRMS : Validates molecular weight and purity (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
- IR Spectroscopy : Identifies carbamate C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and confirms regiochemistry of substituents if single crystals are obtained .
Q. What biological activities are hypothesized based on structural analogs?
- Methodological Answer : Analogous carbamates with furan-thiophene scaffolds exhibit:
- Anticancer Activity : Via kinase inhibition (e.g., EGFR or VEGFR) or apoptosis induction. Test using MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Anti-inflammatory Effects : Through COX-2 or NF-κB pathway modulation. Evaluate via ELISA for prostaglandin E2 suppression .
- Neuroprotection : Antioxidant properties from thiophene’s electron-rich structure. Assess using ROS scavenging assays in neuronal models .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of furan and thiophene intermediates?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions or acid/base catalysts (e.g., DMAP) for carbamate formation .
- Design of Experiments (DOE) : Use factorial designs to evaluate solvent polarity (DMF vs. THF), temperature (−10°C to 40°C), and stoichiometry (1:1 to 1:2.5 ratios) .
- In-situ Monitoring : Employ LC-MS to detect side products (e.g., over-alkylation) and adjust reaction quenching times .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Validate cell line authenticity (STR profiling) and control for batch-to-batch reagent variability .
- Dose-Response Analysis : Establish IC50 values across multiple replicates to distinguish true activity from noise .
- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based assays) with cell viability readouts to rule off-target effects .
- SAR Studies : Synthesize derivatives (e.g., replacing furan with pyrrole) to isolate pharmacophoric groups .
Q. What computational strategies predict target binding modes and SAR?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or kinases. Prioritize poses with hydrogen bonds to carbamate oxygen .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., catalytic lysines) .
- QSAR Modeling : Train models using descriptors (e.g., logP, polar surface area) and bioactivity data from analogs to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
